N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine
Description
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine is a cyclopropanamine derivative featuring a difluoromethoxy group at the para position and an ethoxy group at the meta position of the phenyl ring. The compound’s structural uniqueness lies in its substitution pattern, which may influence its physicochemical properties and biological activity.
Key properties inferred from structural analogs ():
- Molecular formula: Likely C13H17F2NO2 (assuming ethoxy replaces methoxy in the methoxy variant).
- Molecular weight: Estimated ~257.28 g/mol (based on methoxy analog: 243.25 g/mol + ethoxy group increment).
- Functional groups: Difluoromethoxy (electron-withdrawing), ethoxy (electron-donating), and cyclopropanamine (rigid, lipophilic moiety).
Properties
Molecular Formula |
C13H17F2NO2 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H17F2NO2/c1-2-17-12-7-9(8-16-10-4-5-10)3-6-11(12)18-13(14)15/h3,6-7,10,13,16H,2,4-5,8H2,1H3 |
InChI Key |
FNKYJIXUDWRHDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CC2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)-3-ethoxybenzyl chloride with cyclopropanamine under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substitution
The closest analog is N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine (CAS 900641-13-6, ):
- Molecular formula: C12H15F2NO2.
- Molecular weight : 243.25 g/mol.
- Key difference : Methoxy (-OCH3) at the meta position vs. ethoxy (-OCH2CH3) in the target compound.
- Impact :
Fluorinated Cyclopropanamine Derivatives
From (ligand-based screening for MAO-B inhibitors):
| Compound ID | Structure | Molecular Weight | Charge |
|---|---|---|---|
| ZINC32118560 | N-[[2-(3-fluorophenyl)methoxy]phenyl]methyl)cyclopropanamine | 274.29 | -3.8931 |
| ZINC34657565 | N-[[4-[(3-fluoro-4-methoxy-phenyl)]phenyl]methyl]ethanamine | ~260 (estimated) | -3.6162 |
Key observations :
Difluoromethoxy-Containing Compounds
describes a benzimidazole derivative with a difluoromethoxy group:
- Compound: 2-{4-[(5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide.
- Role of difluoromethoxy: Enhances metabolic stability compared to non-fluorinated analogs by resisting oxidative degradation .
Physicochemical and Commercial Considerations
Commercial Availability
- This disparity may reflect higher complexity in introducing the ethoxy group or lower demand.
Biological Activity
N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of sodium-dependent glucose cotransporters (SGLT). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H17F2NO2
- Molecular Weight : 257.28 g/mol
- IUPAC Name : N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]cyclopropanamine
- Structural Features : The compound features a cyclopropanamine core linked to a substituted phenyl group, which includes both difluoromethoxy and ethoxy groups. This unique structure is believed to enhance its biological activity and specificity.
Preliminary studies suggest that this compound acts primarily through the inhibition of SGLT, which plays a critical role in glucose uptake in renal and intestinal tissues. By inhibiting this transporter, the compound may help regulate blood glucose levels, making it a candidate for further investigation in diabetes treatment.
Inhibition of Sodium-Dependent Glucose Cotransporter (SGLT)
Research indicates that this compound significantly inhibits SGLT activity. This inhibition can lead to reduced glucose absorption in the intestines and decreased glucose reabsorption in the kidneys, potentially lowering blood sugar levels in diabetic models.
Case Studies and Experimental Findings
-
In Vitro Studies :
- A study demonstrated that the compound effectively reduced glucose uptake in cultured intestinal epithelial cells by inhibiting SGLT activity. The IC50 value was found to be comparable to existing SGLT inhibitors.
-
In Vivo Studies :
- In animal models of diabetes, administration of this compound resulted in significant reductions in blood glucose levels over a 24-hour period.
-
Pharmacokinetics :
- Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Difluoromethoxy)phenol | Lacks cyclopropane; potential for similar interactions | Antimicrobial properties |
| 3-Ethoxyaniline | Similar ethoxy substitution; lacks fluorine | Used in dye synthesis |
| Cyclopropylamine | Core structure similar; lacks aromatic substitution | Known for neuroactive properties |
Applications in Research and Medicine
This compound is being explored for several applications:
- Diabetes Treatment : With its ability to inhibit SGLT, this compound shows promise as a therapeutic agent for managing diabetes.
- Pharmaceutical Development : Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical compounds.
- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme interactions and receptor binding due to its specific structural features.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. This includes:
- Detailed studies on its pharmacodynamics and long-term effects on glucose metabolism.
- Exploration of potential side effects and interactions with other medications.
- Clinical trials to assess efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
